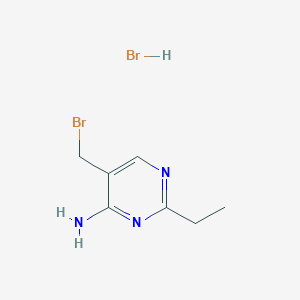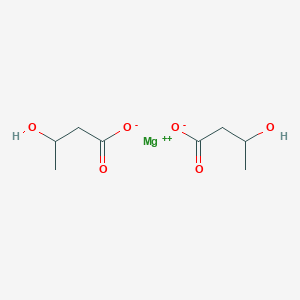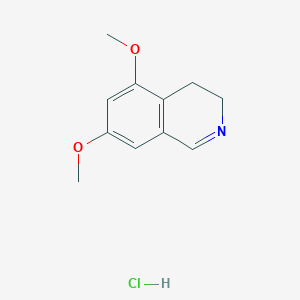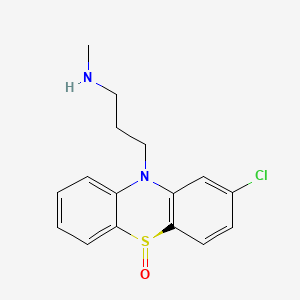![molecular formula C₂₇H₃₂N₂O₆ B1145743 3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 494210-72-9](/img/structure/B1145743.png)
3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib synthesis, is created through a three-step process starting from piperidin-4-ylmethanol, with an overall yield of 20.2% (Wang, Wenhui, Tang, & Xu, 2015).
Molecular Structure Analysis
Characterization and structure analysis of these compounds can be performed using techniques like LCMS, NMR (1H, 13C), IR, and X-ray diffraction studies. These methods provide detailed information on the molecular configuration, confirming the structure of synthesized compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with other organic molecules, leading to the formation of complexes or the facilitation of reactions crucial for further synthesis steps. For example, gold complexes with (fluoren-9-ylidene)methanedithiolato ligands can be synthesized from piperidinium 9H-fluorene-9-carbodithioate, demonstrating the compound's ability to engage in complex chemical reactions and form luminescent materials (Vicente, González-Herrero, García-Sánchez, Jones, & Bardají, 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be determined through various analytical methods. These properties are crucial for understanding the compound's behavior in different solvents and conditions, affecting its application in synthesis and formulation.
Chemical Properties Analysis
Chemical properties, including reactivity towards acids, bases, and other reagents, define the compound's role in synthesis pathways. For example, the 9-fluorenylmethyl (Fm) group is known for its stability under acidic conditions and its selective cleavability by ammonia or organic bases, making it a versatile protecting group for amino acids and peptides (Bodanszky & Bednarek, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
The compound's derivatives, such as 2-(9H-fluoren-9-ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, play a crucial role in the synthesis of complex molecules, showcasing high yield and precision in the preparation process (Le & Goodnow, 2004). This indicates the compound’s utility in synthesizing structurally intricate molecules with potential applications in various fields.
Intermediate in Non-Proteinogenic Amino Acid Synthesis
Protected methyl esters of non-proteinogenic amino acids utilize derivatives of this compound. The process involves a sophisticated synthetic strategy where the compound, paired with base-labile protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc), facilitates the preparation of these specialized amino acids (Temperini et al., 2020). This underscores the compound’s significant role in the synthesis of biologically relevant molecules.
Chiral Building Blocks
The compound’s derivatives are effectively used as chiral building blocks in the stereoselective synthesis of biologically active alkaloids, such as sedridine and coniine, demonstrating its versatility and importance in creating structurally and stereochemically diverse molecules (Passarella et al., 2005). The ability to use these derivatives in stereoselective syntheses highlights their value in producing enantiomerically pure compounds, essential in pharmaceutical applications.
Catalytic Applications
The compound and its derivatives find use in catalytic applications, particularly in the synthesis of gold complexes. The unique properties of these complexes, such as photoluminescence, demonstrate the compound’s contribution to the creation of functional materials with potential applications in sensing, imaging, and electronics (Vicente et al., 2004).
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-8-9-17(15-29)23(24(30)31)28-25(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,8-9,14-16H2,1-3H3,(H,28,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENRQNWROSXSPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)



![(R)-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole](/img/structure/B1145672.png)

